molecular formula C19H21N3O2S B2892332 3-[4-(2-Phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2361678-51-3

3-[4-(2-Phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile

Cat. No.: B2892332
CAS No.: 2361678-51-3
M. Wt: 355.46
InChI Key: ZOGPGPMZMNJFOL-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-Phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile” is a complex organic molecule that contains a piperidine ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives can have a wide range of properties depending on their specific structures .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism of action could vary widely.

Future Directions

Piperidine derivatives continue to be an area of active research, particularly in the pharmaceutical industry . Future research will likely continue to explore new synthesis methods, applications, and properties of these compounds.

Properties

IUPAC Name

3-[4-(2-phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c20-15-18-19(7-4-12-21-18)25(23,24)22-13-10-17(11-14-22)9-8-16-5-2-1-3-6-16/h1-7,12,17H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPGPMZMNJFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=CC=CC=C2)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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